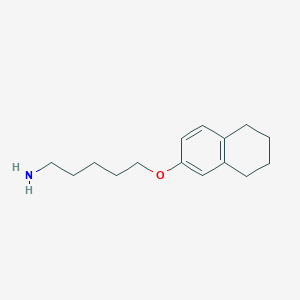
5-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)pentan-1-amine is an organic compound that features a naphthalene ring system with an amine group attached via a pentan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)pentan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 5,6,7,8-tetrahydronaphthalen-2-ol.
Etherification: The hydroxyl group of 5,6,7,8-tetrahydronaphthalen-2-ol is converted to an ether using a suitable alkylating agent such as 1-bromopentane under basic conditions.
Amination: The resulting ether is then subjected to amination using ammonia or an amine source to introduce the amine group at the terminal position of the pentane chain.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the naphthalene ring or the amine group.
Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce various alkylated or acylated amine derivatives.
Scientific Research Applications
5-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)pentan-1-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of novel materials with specific properties, such as polymers or nanomaterials.
Biological Studies: It may serve as a probe or ligand in biological assays to study receptor interactions or enzyme activities.
Mechanism of Action
The mechanism of action of 5-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)pentan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydronaphthalen-2-ylamine: This compound is similar but lacks the pentan-1-amine chain.
2-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)acetic acid: This compound has an acetic acid group instead of the amine group.
Uniqueness
5-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)pentan-1-amine is unique due to its specific structure, which combines the naphthalene ring system with a pentan-1-amine chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C15H23NO |
|---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
5-(5,6,7,8-tetrahydronaphthalen-2-yloxy)pentan-1-amine |
InChI |
InChI=1S/C15H23NO/c16-10-4-1-5-11-17-15-9-8-13-6-2-3-7-14(13)12-15/h8-9,12H,1-7,10-11,16H2 |
InChI Key |
ZJTUPDSFYBBNCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)OCCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



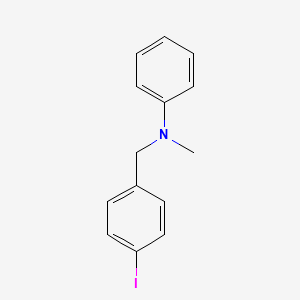

![6-Bromo-1-(cyclopropylmethyl)-1H-benzo[d]imidazole](/img/structure/B12066463.png)
![N-[[1-(methylamino)cyclopropyl]methyl]pyridine-3-amine trihydrochloride](/img/structure/B12066469.png)

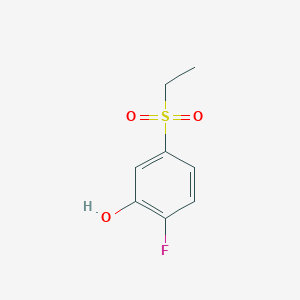

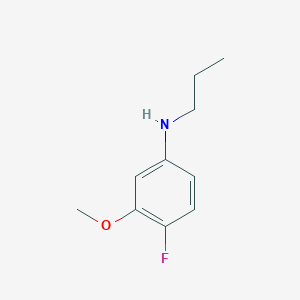
![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-sulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12066506.png)
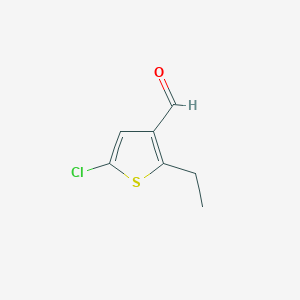
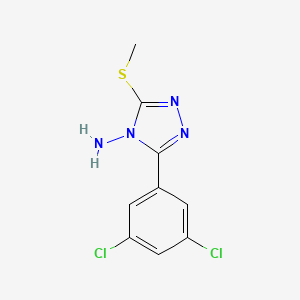
![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl 4-oxopentanoate](/img/structure/B12066526.png)
![4-[(5-Amino-2-methylphenyl)formamido]butanamide](/img/structure/B12066530.png)
